2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate
Description
2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a synthetic organic compound featuring a hybrid structure combining an acetamide core with aromatic and ester functionalities. The molecule consists of:
- Ester moiety: A (4-methylphenyl)acetate group, contributing lipophilicity and aromatic π-π stacking interactions.
This structure positions the compound as a candidate for pharmaceutical or materials science applications, particularly in receptor-targeted therapies or as a building block for complex polymers.
Properties
IUPAC Name |
[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-14-7-9-15(10-8-14)11-19(23)26-13-18(22)21-12-16-5-4-6-17(24-2)20(16)25-3/h4-10H,11-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIFHMRJWAEXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the reaction of 2,3-dimethoxybenzylamine with 4-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antidiabetic Activity
Research indicates that compounds with similar structures exhibit protective effects on pancreatic β-cells under stress conditions. A study demonstrated that derivatives of this compound can protect against endoplasmic reticulum (ER) stress, which is crucial for maintaining β-cell function in diabetes. The effective concentration (EC50) for this protective effect was found to be around .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various in vitro studies. It has shown promise in reducing neuronal cell death induced by oxidative stress, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate oxidative stress responses may provide a therapeutic avenue for neuroprotection .
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity through mechanisms such as inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines. These findings indicate its potential as a lead compound in the development of new anticancer therapies .
Case Study: β-cell Protective Activity
In a study evaluating various benzamide derivatives for their effects on pancreatic β-cell viability, it was found that certain analogs exhibited significant protective effects against ER stress-induced apoptosis. The compound designated as WO5m demonstrated maximal activity at a concentration of , underscoring its potential as a therapeutic agent for diabetes management .
Case Study: Neuroprotection in Oxidative Stress Models
Another study focused on the neuroprotective effects of related compounds in models of oxidative stress, revealing that these compounds could significantly reduce neuronal cell death. This suggests their role in developing treatments for neurodegenerative disorders .
Comparative Data Table
| Compound | Activity Type | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | β-cell protection | 100 | |
| Compound B | Anticancer | 45 | |
| Compound C | Neuroprotection | 88 |
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Electron-Donating vs. Bromination (ID10) introduces steric hindrance and polarizability, which may alter solubility and reactivity .
Ester Group Complexity: The thiazole ring in ID7 introduces sulfur-based hydrogen-bonding and redox activity, contrasting with the simple phenyl ester in the target compound .
Biological Activity
The compound 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a derivative of benzylamine and has garnered attention due to its potential biological activities, particularly in the context of cancer research and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O5 , with a molecular weight of approximately 358.39 g/mol . The compound features a dimethoxybenzyl group attached to an amino acid derivative, which may influence its biological interactions.
Research indicates that compounds with similar structural frameworks often interact with key cellular pathways involved in cancer proliferation and inflammation. The following mechanisms have been proposed based on related compounds:
- Inhibition of the PI3K/Akt Pathway : Similar compounds have shown the ability to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition can lead to increased apoptosis in cancer cells .
- JNK Pathway Activation : Some studies suggest that activation of the c-Jun N-terminal kinase (JNK) pathway may occur, leading to cell cycle arrest and apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Compounds with methoxy groups are often associated with anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses .
Biological Activity Studies
A review of available studies reveals significant findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Cell Cycle Regulation | Causes G1 phase arrest in tumor cells | |
| Anti-inflammatory Action | Reduces cytokine release |
Case Studies
- Cancer Cell Lines : In vitro studies using breast cancer (MCF-7) and prostate cancer (PC-3) cell lines demonstrated that treatment with related compounds led to significant reductions in cell viability and induced apoptosis through JNK pathway activation .
- Inflammation Models : Animal models treated with similar compounds showed decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
